5-Trifluoromethyl-indan-2-carbaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H9F3O |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carbaldehyde |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)10-2-1-8-3-7(6-15)4-9(8)5-10/h1-2,5-7H,3-4H2 |
InChI Key |
XUBPOSWZBSHGDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)C(F)(F)F)C=O |
Origin of Product |
United States |
Synergistic Contributions of the Indane Core and Trifluoromethyl Moiety
The potency of 5-Trifluoromethyl-indan-2-carbaldehyde as a synthetic intermediate is largely derived from the synergistic interplay between its indane scaffold and the trifluoromethyl substituent. The indane core, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, provides a conformationally restricted and structurally rigid framework. This rigidity is highly advantageous in drug design, as it can help to pre-organize appended functional groups in a specific spatial orientation, leading to enhanced binding affinity and selectivity for biological targets.
The introduction of a trifluoromethyl (-CF3) group onto this scaffold further enhances its desirability in several key ways. The -CF3 group is a well-established bioisostere for a methyl group but possesses significantly different electronic properties. mdpi.com Its strong electron-withdrawing nature can profoundly influence the reactivity of the aromatic ring and adjacent functional groups. mdpi.com Moreover, the incorporation of a trifluoromethyl group often leads to increased metabolic stability and enhanced lipophilicity of the parent molecule, both of which are critical parameters in the development of new therapeutic agents. mdpi.combohrium.com The combination of the rigid indane backbone and the modulating effects of the trifluoromethyl group creates a powerful platform for the rational design of novel bioactive compounds.
Table 1: Physicochemical Properties Influenced by the Trifluoromethyl Group
| Property | Influence of Trifluoromethyl Group | Reference |
| Lipophilicity | Increases, potentially improving membrane permeability | mdpi.com |
| Metabolic Stability | Enhances by blocking sites of oxidative metabolism | mdpi.com |
| Acidity/Basicity | Increases acidity of nearby protons, decreases basicity of nearby amines | mdpi.com |
| Dipole Moment | Significantly alters the molecular dipole moment | |
| Binding Interactions | Can participate in fluorine-specific interactions (e.g., hydrogen bonding, multipolar interactions) |
Strategic Positioning of the Carbaldehyde Functionality for Diverse Synthetic Utility
Strategies for Indane Core Construction Utilizing Trifluoromethyl Precursors
This approach involves the use of aromatic substrates that already contain the trifluoromethyl group. The subsequent reactions focus on forming the five-membered ring to complete the indane core.
Cyclization reactions are a cornerstone for the formation of the indane ring. These methods leverage the reactivity of trifluoromethyl-substituted aromatic compounds to achieve intramolecular ring closure.
One of the most effective methods for constructing the trifluoromethyl-indane core is through intramolecular Friedel-Crafts reactions. mdpi.com This classic carbon-carbon bond-forming reaction involves an electrophilic aromatic substitution where an alkyl or acyl group is attached to an aromatic ring. In this context, an aromatic substrate containing a trifluoromethyl group and a suitable side chain undergoes acid-mediated cyclization. mdpi.com
For instance, trifluoromethylated β-phenyl ketones can undergo intramolecular cycloalkylation to form 1-trifluoromethylindanes. mdpi.com The reaction is typically promoted by a strong acid, which facilitates the formation of a carbocation on the side chain, which then acts as the electrophile, attacking the electron-rich aromatic ring to close the five-membered indane ring. nih.govresearchgate.net The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring can deactivate it towards electrophilic attack, often necessitating carefully chosen reaction conditions to achieve good yields. nih.gov
Table 1: Examples of Friedel-Crafts Cyclization for Indane Synthesis This table presents generalized data based on typical Friedel-Crafts reactions leading to indane structures.
| Catalyst/Acid | Substrate Type | Product Type | Typical Conditions |
|---|---|---|---|
| AlCl₃, H₂SO₄ | 3-Arylpropionic acids | 1-Indanones | High Temperature |
| In(III) Salts | Allylic bromides with arenes | Dihydroindenes | Room Temperature, CH₂Cl₂ |
Transition metal catalysis offers a powerful and versatile alternative for constructing the indane core from CF3-containing precursors. mdpi.com Annulation, or ring-forming, reactions catalyzed by metals like rhodium (Rh) and rhenium (Re) have proven successful. mdpi.comrsc.org
A notable example is the Rh(III)-catalyzed [3+2] annulation, which involves the reaction of cyclic N-sulfonyl ketimines with β-CF3-enones. mdpi.com This process proceeds via C-H activation, efficiently constructing the functionalized indane system. Similarly, Re-catalyzed [3+2] annulation of CF3-ketimines with alkyl acrylates has been used to synthesize CF3-aminoindanes. mdpi.com Another sophisticated strategy is the stereoselective Rh(I)-catalyzed intramolecular hydroacylation of substrates like 2-(1-CF3-ethenyl)benzaldehyde, which yields CF3-indanones with high enantiomeric excess. mdpi.com
Table 2: Transition Metal-Catalyzed Annulation for CF₃-Indane Core Construction Data synthesized from literature examples. mdpi.com
| Catalyst | Substrate 1 | Substrate 2 | Product |
|---|---|---|---|
| Rh(III) | Cyclic N-sulfonyl ketimines | β-CF₃-enones | CF₃-substituted spiroindanes |
| Re-catalyst | CF₃-ketimines | Alkyl acrylates | CF₃-aminoindanes |
Free-radical chemistry provides another avenue for the formation of the indane ring from trifluoromethylated precursors. mdpi.com These reactions typically involve the generation of a radical species that initiates a cyclization cascade. For example, a trifluoromethyl radical can be generated from a suitable source and added to the double bond of an enyne substrate. nih.gov This addition creates a new carbon-centered radical, which can then undergo a 5-exo radical cyclization to form the five-membered ring of the indane core, resulting in a vinyl radical that is subsequently quenched. nih.gov The regioselectivity of the cyclization is a critical aspect of these transformations, with the 5-exo pathway generally being favored over the 6-endo alternative. nih.gov
Cyclization Reactions in Trifluoromethyl-Substituted Aromatic Substrates
Introduction of the Trifluoromethyl Group onto Pre-formed Indane Scaffolds
This second major synthetic strategy involves starting with a complete indane ring system and then introducing the trifluoromethyl group in a subsequent step. This approach is particularly useful when the desired indanone or indane precursor is readily available. mdpi.com
A common and direct method for introducing a CF3 group onto an indane scaffold is through the nucleophilic trifluoromethylation of a carbonyl group, such as that in an indanone. mdpi.com This reaction involves a trifluoromethyl anion equivalent attacking the electrophilic carbonyl carbon.
The Ruppert-Prakash reagent, trifluoromethyltrimethylsilane (TMSCF3), is a widely used source for nucleophilic trifluoromethylation. semanticscholar.org In the presence of a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), TMSCF3 generates a trifluoromethyl anion. mdpi.comsemanticscholar.org This anion then attacks the carbonyl group of a precursor like indan-1-one to form a tertiary alcohol, such as 1-trifluoromethyl-indan-1-ol. mdpi.com This method provides a direct pathway to install the CF3 group at a specific position on the indane ring, which can then be further modified to obtain the target carbaldehyde.
Table 3: Nucleophilic Trifluoromethylation of Indanones Data based on common nucleophilic trifluoromethylation reactions. mdpi.comsemanticscholar.orgresearchgate.net
| CF₃ Source | Catalyst/Initiator | Substrate | Product Type |
|---|---|---|---|
| TMSCF₃ (Ruppert-Prakash Reagent) | Tetra-n-butylammonium fluoride (TBAF) | Indan-1-one | 1-Trifluoromethyl-indan-1-ol |
Radical Trifluoromethylation of Indane Derivatives
Radical trifluoromethylation provides a complementary approach to nucleophilic methods, often involving the generation of a trifluoromethyl radical (•CF3) which then reacts with the substrate. This pathway is particularly useful for C-H functionalization or reactions with unsaturated systems.
Copper catalysis is a powerful tool in radical trifluoromethylation due to copper's ability to engage in single-electron transfer (SET) processes, facilitating the generation of trifluoromethyl radicals from various sources. organic-chemistry.org These methods can be applied to a wide range of substrates, including those with indane-like structures.
One notable copper-catalyzed approach involves the radical-triggered annulation and cyanotrifluoromethylation of 1,6-enynes to produce trifluoromethylated 1-indanones. chemistrysteps.com Mechanistic studies suggest that a trifluoromethyl radical is generated in situ from a CF3 source with the aid of a copper catalyst. This radical then participates in a cascade reaction involving cyclization and oxidation to form the indanone ring system. organic-chemistry.orgchemistrysteps.com Copper catalysts, such as CuI or Cu(II) salts, are effective in these transformations, often in the presence of an oxidant like tert-butyl hydroperoxide. organic-chemistry.orgmychemblog.com
Hypervalent iodine(III) reagents, such as the Togni and Umemoto reagents, have emerged as highly effective and versatile sources for both electrophilic and radical trifluoromethylation. erowid.orgjk-sci.comsynarchive.com These reagents are stable, easy to handle, and can generate trifluoromethyl radicals under various conditions, including photochemical or metal-catalyzed reactions. erowid.orgwikipedia.org
The trifluoromethylation of a pre-formed indane core can be achieved using Togni reagents. rsc.org The reaction can proceed through a radical pathway where the hypervalent iodine reagent is reduced by a single electron, releasing a trifluoromethyl radical. wikipedia.org This radical can then be trapped by a suitable substrate. The versatility of hypervalent iodine reagents allows for the trifluoromethylation of a broad scope of molecules under relatively mild conditions. wikipedia.orgnih.gov
| Method | CF3 Source | Catalyst/Initiator | Substrate Type | Key Features |
| Copper-Catalyzed | CF3SO2Na (Langlois reagent) | Cu(I) or Cu(II) | 1,6-enynes, Indoles | Forms indanone core via radical cascade. chemistrysteps.commychemblog.com |
| Hypervalent Iodine | Togni Reagents | Metal catalyst or light | Indane core, Alkenes | Stable, versatile source of •CF3. rsc.orgwikipedia.org |
Formyl Group Installation and Modification at the Indane-2-Position
The introduction of a formyl (aldehyde) group at the C-2 position of the indane skeleton is a key step in the synthesis of the target molecule. Unlike aromatic formylation, direct formylation of the saturated C-2 carbon of the indane ring is not typically achieved through standard electrophilic substitution methods.
Directly installing a formyl group at the C-2 position of an unsubstituted indane via a one-step formylation reaction is challenging. Classic formylation reactions like the Vilsmeier-Haack or Rieche reactions are designed for electron-rich aromatic systems and are generally ineffective on unactivated aliphatic C-H bonds. commonorganicchemistry.comchemistrysteps.comerowid.orgorganic-chemistry.org Reports indicate that indane itself does not react well under standard Vilsmeier conditions. erowid.org
Consequently, the synthesis of indane-2-carbaldehydes relies on multi-step sequences starting from functionalized indane precursors. Common strategies include:
Oxidation of a Primary Alcohol: A prevalent method involves the oxidation of the corresponding primary alcohol, indan-2-ylmethanol. This precursor can be oxidized to indan-2-carbaldehyde using a variety of oxidizing agents. researchgate.net This approach is analogous to the synthesis of other carbaldehydes, such as indole-2-carbaldehydes, which are prepared by oxidizing the corresponding 2-hydroxymethylindoles. rsc.org
Functionalization of 2-Indanone: Another versatile starting material is 2-indanone. orgsyn.org The ketone functionality at the C-2 position can be transformed into an aldehyde through various synthetic routes. For example, a Wittig-type reaction could be used to form an exocyclic double bond, which could then be cleaved oxidatively (e.g., ozonolysis) to yield the desired aldehyde.
Palladium-Catalyzed C-H Activation: Advanced methodologies using transition metal catalysis have been developed. Palladium-catalyzed β-C(sp3)-H activation of tertiary aldehydes using a transient directing group can achieve intramolecular arylation to form substituted indane-aldehydes, showcasing a modern approach to functionalizing the indane core. researchgate.net
These indirect methods, starting from readily available precursors like indene (B144670) or 2-indanone, represent the most practical and established routes for obtaining the indane-2-carbaldehyde scaffold. researchgate.netorgsyn.org
Step-by-Step Synthesis Routes: Case Studies and Mechanistic Insights
The construction of the trifluoromethyl-indane scaffold can be approached through various strategic pathways. These can be broadly classified as linear or convergent sequences, and more advanced strategies such as domino and cascade reactions.
The synthesis of trifluoromethyl-indanes can be achieved by two primary approaches: constructing the indane system from trifluoromethyl-containing precursors or by introducing the trifluoromethyl group onto a pre-formed indane core. mdpi.comresearchgate.net
Linear Synthesis: A linear synthesis involves the sequential modification of a starting material through a series of steps. For example, a synthesis could begin with a substituted benzene (B151609) derivative, which is elaborated step-by-step to build the indane ring and introduce the required functional groups. An example of a linear approach could involve the Friedel-Crafts cyclization of a trifluoromethylated precursor to form the indane ring. mdpi.comresearchgate.net
Convergent Synthesis: A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them at a later stage. This approach is often more efficient for complex molecules. For the synthesis of a substituted indane, one fragment might be the trifluoromethylated aromatic ring, while the other could be the five-membered ring precursor. These fragments would be coupled, for instance, through a transition metal-catalyzed cross-coupling reaction, followed by cyclization.
Domino and cascade reactions offer a powerful strategy for increasing synthetic efficiency by combining multiple bond-forming events in a single operation without isolating intermediates. organic-chemistry.orgikiam.edu.ec These reactions can rapidly build molecular complexity from simple starting materials.
For the synthesis of trifluoromethylated cyclic systems, radical cascade reactions have proven particularly effective. nih.govmdpi.com A typical cascade might be initiated by the generation of a trifluoromethyl radical from a suitable precursor, such as Togni's or Umemoto's reagent. nih.gov This radical can then add to an unsaturated system, like an alkene or alkyne, generating a new radical intermediate. This intermediate can then undergo an intramolecular cyclization onto an aromatic ring to form the carbocyclic core of the indane system. nih.govmdpi.com The sequence concludes with a termination step, such as oxidation and deprotonation, to yield the final aromatic product. nih.gov
Domino trifluoromethylation/cyclization strategies have been successfully employed to synthesize trifluoromethylated indoles from 2-alkynylanilines using a copper-based trifluoromethylating reagent. organic-chemistry.orgnih.gov A similar strategy could be envisioned for the synthesis of the indane core, where an appropriately substituted styrene derivative undergoes trifluoromethylation followed by an intramolecular cyclization. These processes are valuable for their atom economy and for reducing the number of synthetic steps and purification procedures. organic-chemistry.org
Advanced Synthetic Strategies and Novel Reagents for Trifluoromethylated Aldehydes
The development of new reagents and strategies for trifluoromethylation has been a major focus in organofluorine chemistry. sustech.edu.cn These advancements are critical for the synthesis of molecules like 5-Trifluoromethyl-indan-2-carbaldehyde.
Electrophilic Trifluoromethylating Reagents: Hypervalent iodine compounds, often referred to as Togni reagents, are widely used for the direct introduction of the CF₃ group. mdpi.com These reagents can participate in radical, nucleophilic, and electrophilic pathways. Similarly, S-trifluoromethyl-dibenzo[b,d]thiophenium salts (Umemoto reagents) are potent electrophilic trifluoromethylating agents. nih.govmdpi.com
Nucleophilic Trifluoromethylating Reagents: The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a widely used source of the nucleophilic trifluoromethyl anion (or its equivalent), typically activated by a fluoride source. mdpi.comorganic-chemistry.org Fluoroform (HCF₃), an inexpensive industrial byproduct, can also serve as a precursor to the trifluoromethyl anion when used with a strong base. beilstein-journals.org Copper-based reagents, such as CuCF₃ derived from fluoroform, are also effective for nucleophilic trifluoromethylation. organic-chemistry.orgnih.gov
Radical Trifluoromethylating Reagents: Many modern trifluoromethylation reactions proceed via radical pathways, often initiated by photoredox catalysis or other radical initiators. nih.govmdpi.com Reagents like trifluoromethyl iodide (CF₃I) or sodium triflinate (CF₃SO₂Na) are common sources of the trifluoromethyl radical. sustech.edu.cn
The following table lists some advanced reagents used for trifluoromethylation.
| Reagent Class | Example Reagent(s) | Typical Application |
| Electrophilic | Togni Reagents, Umemoto Reagents | Trifluoromethylation of nucleophiles (e.g., enolates, arenes). |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃), CuCF₃ | Trifluoromethylation of electrophiles (e.g., carbonyls, aldehydes). organic-chemistry.org |
| Radical | Trifluoromethyl Iodide (CF₃I), Sodium Triflinate | Radical addition to alkenes/alkynes, radical aromatic substitution. |
Palladium-Catalyzed Carbonylative Reactions
Palladium-catalyzed carbonylation reactions have become a cornerstone of modern synthetic chemistry, enabling the direct insertion of a carbonyl group into organic molecules. scielo.br This methodology is a powerful tool for constructing ketones, esters, amides, and other carbonyl-containing compounds, often with high efficiency and selectivity. rsc.org For the synthesis of indanone frameworks, which are direct precursors to indane derivatives, palladium-catalyzed carbonylative cyclization represents a highly effective approach. researchgate.net
The general mechanism for these reactions involves the oxidative addition of a palladium(0) catalyst to an organic halide, followed by the insertion of carbon monoxide (CO) into the resulting palladium-carbon bond. Subsequent intramolecular reaction, such as the cyclization onto a tethered alkene, and reductive elimination yields the desired cyclic ketone and regenerates the active palladium(0) catalyst. scielo.br
Recent studies have demonstrated the selective synthesis of indanone derivatives from simple, readily available substrates through finely tuned palladium-catalyzed carbonylation strategies. researchgate.net For instance, a chemoselective approach can be employed where the catalytic system dictates the reaction pathway, allowing for the formation of indanones over other potential products. This selectivity is often controlled by the choice of ligands and additives in the reaction mixture. researchgate.net The versatility of these reactions allows for the coupling of an organic halide and a nucleophile in the presence of CO, providing a direct route to carbonyl compounds. scielo.br
The synthesis of a trifluoromethyl-substituted indanone, a key intermediate for this compound, could be envisioned using this methodology. Starting from a suitably substituted 1-bromo-2-vinylbenzene bearing a trifluoromethyl group, an intramolecular palladium-catalyzed carbonylation could yield the corresponding 5-trifluoromethyl-indan-1-one. Subsequent reduction and functional group manipulation would lead to the target aldehyde.
Table 1: Representative Palladium-Catalyzed Carbonylative Synthesis of Indanones
| Entry | Aryl Halide Substrate | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 1-Bromo-2-vinylbenzene | Pd(acac)₂, DPPB, Et₃N | 1,4-Dioxane | 86 | researchgate.net |
| 2 | 1-Bromo-4-methyl-2-vinylbenzene | Pd(acac)₂, DPPB, Et₃N | 1,4-Dioxane | 81 | researchgate.net |
| 3 | 1-Bromo-4-methoxy-2-vinylbenzene | Pd(acac)₂, DPPB, Et₃N | 1,4-Dioxane | 75 | researchgate.net |
| 4 | 1-Bromo-4-chloro-2-vinylbenzene | Pd(acac)₂, DPPB, Et₃N | 1,4-Dioxane | 83 | researchgate.net |
This table illustrates the general efficiency of palladium-catalyzed carbonylation for the synthesis of the core indanone structure. The application to trifluoromethylated analogs follows from these established principles.
Chiral Trifluoromethyl-Containing Building Blocks in Organic Synthesis
The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov Consequently, the development of synthetic methods utilizing trifluoromethyl-containing building blocks has become a major focus in organic chemistry. nih.gov Chiral building blocks, in particular, offer a powerful strategy for the asymmetric synthesis of complex molecules, allowing for the construction of enantiomerically pure or enriched target compounds. researchgate.net
The synthesis of trifluoromethylated indanes can be approached in two main ways: by constructing the indane system from CF₃-containing precursors or by direct trifluoromethylation of a pre-formed indane scaffold. mdpi.com The former approach, utilizing chiral trifluoromethyl-containing building blocks, is particularly advantageous for controlling stereochemistry.
For example, an enantioselective synthesis can begin with a chiral molecule that already contains the trifluoromethyl group at a defined stereocenter. This building block can then be elaborated through various synthetic transformations to construct the desired indane ring system. Methods such as acid-mediated Friedel-Crafts cyclization of aromatic substrates with trifluoromethyl substituents are effective for this purpose. mdpi.com
The development of catalytic enantioselective methods to generate these building blocks is an active area of research. For instance, the asymmetric synthesis of chiral β-trifluoromethyl alcohols can be achieved through enantioselective Aldol-type reactions. acs.org Similarly, chiral α-trifluoromethylamines can be prepared via the catalytic enantioselective isomerization of imines. nih.gov These chiral amines and alcohols can serve as versatile precursors for more complex structures.
Rhodium-catalyzed asymmetric cyclopropanation of alkenes with trifluorodiazoethanes is another elegant method to produce chiral trifluoromethyl-substituted cyclopropanes, which are valuable building blocks for further synthetic elaboration. organic-chemistry.orgrochester.edu
Table 2: Examples of Chiral Trifluoromethyl-Containing Building Blocks and Synthetic Applications
| Building Block Type | Synthetic Method | Key Features | Stereoselectivity Achieved | Reference |
|---|---|---|---|---|
| α-Trifluoromethyl Amine | Asymmetric Isomerization of Imines | Provides access to a broad range of aromatic and aliphatic chiral amines. | High enantioselectivity | nih.gov |
| β-Trifluoromethyl Alcohol | Enantioselective Aldol-Type Reaction | Utilizes trifluorodiazoethane as a hard nucleophile. | Good yields and enantioselectivity | acs.org |
| Trifluoromethyl-Substituted Cyclopropane | Rh-Catalyzed Asymmetric Cyclopropanation | High diastereoselectivity and enantioselectivity. | up to 98% ee | organic-chemistry.org |
| 1-CF₃-indan-1-ol | Enantioselective Ruppert-Prakash Trifluoromethylation | Direct introduction of CF₃ group onto indanone scaffold. | 74% ee | mdpi.com |
Iii. Stereochemical Control in the Synthesis of 5 Trifluoromethyl Indan 2 Carbaldehyde Derivatives
Principles of Asymmetric Synthesis Applied to Indane Systems
Asymmetric synthesis aims to produce a single, desired stereoisomer from a prochiral substrate. wikipedia.org In the context of indane systems, stereochemical control is crucial for defining the spatial orientation of substituents on both the five-membered carbocyclic ring and the aromatic ring. The principles of stereoselective reactions are governed by factors such as steric hindrance, electronic effects, and the conformational biases of reactants and intermediates. numberanalytics.com
Chemists employ several core strategies to achieve this control:
Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereoselectivity of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. numberanalytics.comwikipedia.org
Chiral Catalysts: A small amount of a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. numberanalytics.com
Substrate Control: The inherent chirality already present in a substrate molecule is used to direct the stereochemical outcome of a reaction at a different site on the molecule.
For indane systems, these principles are applied to key bond-forming reactions, such as cyclizations to form the five-membered ring or the functionalization of the C-2 position where the carbaldehyde group is located. organic-chemistry.org The ultimate goal is to predictably and efficiently generate the target molecule with high stereochemical purity. numberanalytics.com
Diastereoselective Approaches in Indane-2-carbaldehyde Formation
Diastereoselective methods aim to form a specific diastereomer of a product that contains multiple stereocenters. This is often achieved by introducing a chiral element that influences the formation of new stereocenters relative to its own.
Chiral auxiliaries are a robust and reliable tool for inducing stereoselectivity. wikipedia.orgsigmaaldrich.com In this strategy, a non-chiral substrate is covalently bonded to a chiral auxiliary, creating a new molecule where subsequent reactions are guided by the stereochemical environment of the auxiliary. scielo.org.mx The auxiliary provides a predictable steric bias, forcing reagents to approach the reactive center from a specific face, leading to the preferential formation of one diastereomer. researchgate.net
Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. nih.gov Examples include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgnih.gov In the synthesis of an indane-2-carbaldehyde derivative, an auxiliary could be attached to a precursor molecule to control the stereochemistry of a cyclization reaction or an alkylation step that establishes a key stereocenter. researchgate.net Once the desired stereochemistry is set, the auxiliary is cleaved under mild conditions to yield the enantiomerically enriched product and allow for the recovery and reuse of the auxiliary. wikipedia.orgscielo.org.mx
Table 1: Examples of Commonly Used Chiral Auxiliaries
| Chiral Auxiliary | Typical Application | Key Feature |
|---|---|---|
| Evans' Oxazolidinones | Aldol (B89426) reactions, Alkylations | Forms rigid chelated intermediates, providing high diastereoface selection. researchgate.net |
| Oppolzer's Camphorsultam | Michael additions, Alkylations | Offers significant steric shielding of one face of the enolate. wikipedia.org |
| Pseudoephedrine | Alkylations | Can be used to produce chiral carboxylic acids, ketones, or aldehydes. sigmaaldrich.com |
| SAMP/RAMP Hydrazones | Asymmetric α-alkylation of aldehydes and ketones | Provides access to both enantiomers of the product from the same starting material. |
Substrate-controlled synthesis relies on the influence of one or more existing stereocenters within a reactant to direct the formation of new stereocenters. researchgate.net The inherent chirality of the substrate creates a conformational preference or a sterically hindered environment that favors reagent attack from a specific trajectory.
In the context of forming the 5-trifluoromethyl-indan-2-carbaldehyde scaffold, if a chiral center is present in the acyclic precursor, it can influence the stereochemical outcome of the cyclization reaction. For instance, in a cascade reaction involving a Michael addition followed by an intramolecular aldol condensation to form the indane ring, the stereochemistry of the initial Michael adduct can dictate the facial selectivity of the subsequent aldol cyclization. researchgate.net This approach is highly efficient as it does not require external chiral reagents or catalysts, relying instead on the transfer of stereochemical information within the molecule itself.
Enantioselective Catalysis for Trifluoromethyl-Indane Scaffolds
Enantioselective catalysis is a powerful strategy for synthesizing chiral molecules, offering high efficiency and atom economy since only a substoichiometric amount of a chiral catalyst is needed. wikipedia.org This approach is particularly relevant for creating trifluoromethyl-containing stereocenters, which are of significant interest in medicinal chemistry due to the unique properties conferred by the CF3 group. nih.govprinceton.edu
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. A prominent application in this area is the enantioselective α-functionalization of aldehydes. researchgate.net For instance, the direct α-trifluoromethylation of an aldehyde can be achieved through the merger of organocatalysis and photoredox catalysis. nih.govacs.org
In this process, a chiral secondary amine catalyst, such as an imidazolidinone, reversibly condenses with the aldehyde substrate (e.g., an indane-2-carbaldehyde precursor) to form a nucleophilic enamine intermediate. nih.govacs.org Simultaneously, a photocatalyst, upon irradiation with light, generates a trifluoromethyl radical from a suitable source (e.g., CF3I). This electrophilic radical then adds to the π-rich enamine. nih.gov The chiral environment created by the organocatalyst shields one face of the enamine, ensuring the trifluoromethyl radical adds with high enantioselectivity. nih.govprinceton.edu This methodology provides direct access to α-trifluoromethyl aldehydes with excellent enantiocontrol. acs.org
Table 2: Organocatalytic Enantioselective α-Trifluoromethylation of Aldehydes
| Aldehyde Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 3-Phenylpropanal | Imidazolidinone + Ir(ppy)2(dtb-bpy)PF6 | 79% | 99% |
| Cyclohexanecarboxaldehyde | Imidazolidinone + Ir(ppy)2(dtb-bpy)PF6 | 81% | 90% |
| Dodecanal | Imidazolidinone + Ir(ppy)2(dtb-bpy)PF6 | 80% | 97% |
Data adapted from related studies on aldehyde trifluoromethylation. nih.gov
Transition metal catalysis is a cornerstone of modern asymmetric synthesis, enabling a wide range of enantioselective transformations. rsc.org Metals like palladium, nickel, and copper, when combined with chiral ligands, can catalyze reactions that form the indane scaffold or introduce the trifluoromethyl group with high stereocontrol. nih.gov
For instance, asymmetric intramolecular Heck reactions catalyzed by palladium complexes with chiral phosphine (B1218219) ligands can be used to construct the indane ring system from an achiral precursor, creating a stereocenter in the process. Similarly, nickel-catalyzed reductive cross-coupling reactions have been developed for the asymmetric synthesis of chiral trifluoromethylated alkanes from aryl iodides. organic-chemistry.orgnih.gov These methods are valued for their high efficiency and functional group tolerance. nih.gov
Copper-catalyzed reactions are also prominent, particularly for the trifluoromethylation of aryl and vinyl compounds. While many of these reactions focus on C-F bond formation at sp2 centers, advancements have led to methods for creating CF3-bearing stereocenters. nih.gov The choice of metal and, crucially, the chiral ligand is paramount in determining the efficiency and enantioselectivity of the transformation.
Table 3: Examples of Transition Metal-Catalyzed Asymmetric Transformations
| Reaction Type | Metal/Ligand System | Substrate Type | Key Outcome |
|---|---|---|---|
| Intramolecular Reductive Heck | Ni/Chiral Ligand | Aryl bromide with tethered alkene | Forms cyclic compounds with quaternary stereocenters. organic-chemistry.org |
| Negishi Cross-Coupling | Ni/Chiral Ligand | Racemic secondary benzylic bromides | Kinetic resolution to yield enantioenriched products. organic-chemistry.org |
| Asymmetric Trifluoroalkylation | Ni/Chiral Pyridinyloxazoline Ligand | Aryl iodides and trifluoroethyl iodide | Reductive cross-coupling to form chiral trifluoromethylated alkanes. nih.gov |
| Aryl Trifluoromethylation | Cu/Chiral Ligand | Aryl iodides/bromides | Forms trifluoromethyl arenes. |
Transition Metal-Catalyzed Asymmetric Reactions (e.g., Palladium, Copper)
Rational Design and Application of Chiral Ligands
The rational design of chiral ligands is a powerful approach to induce enantioselectivity in metal-catalyzed reactions. For the synthesis of chiral indane derivatives, a variety of ligand scaffolds have been developed and successfully applied. While direct examples for this compound are not extensively documented in publicly available literature, the principles can be extrapolated from the synthesis of related indane structures.
The design of an effective chiral ligand often hinges on creating a well-defined and sterically demanding chiral pocket around the metal center. This chiral environment forces the substrate to approach the catalyst in a specific orientation, leading to the preferential formation of one enantiomer. Key features of successful chiral ligands include C2 symmetry, which reduces the number of possible transition states, and the presence of tunable steric and electronic properties.
For instance, in the enantioselective synthesis of the broader indane class of molecules, ligands such as those based on spirobiindane (SPINOL) have demonstrated considerable success. rsc.org The rigid spirocyclic framework of these ligands minimizes conformational flexibility, which is beneficial for achieving high selectivity. The development of chiral N-heterocyclic carbene (NHC) ligands has also become prominent in enantioselective transition-metal catalysis for the functionalization of C-H bonds to produce enantioenriched chiral organic compounds. researchgate.net
In the context of synthesizing indane carboxaldehydes, N-heterocyclic carbene (NHC) catalysts have been shown to trigger intramolecular Michael additions with excellent diastereoselectivity and enantioselectivity. rsc.org This strategy relies on the umpolung (polarity reversal) of the aldehyde functionality, turning it into a nucleophile in the presence of the NHC catalyst. The chiral NHC then directs the subsequent cyclization to form the indane ring with high stereocontrol. While a specific application to the 5-trifluoromethyl substituted variant is not detailed, this methodology represents a promising avenue.
The following table summarizes representative chiral ligand types and their general applicability in the asymmetric synthesis of indane derivatives, which could be adapted for this compound.
| Ligand Type | Key Features | Relevant Reactions for Indane Synthesis |
| Spirobiindane-based ligands (e.g., SPINOL) | C2 symmetry, rigid backbone | Asymmetric conjugate additions |
| Chiral N-Heterocyclic Carbenes (NHCs) | Umpolung of aldehydes, tunable steric bulk | Intramolecular Michael additions |
| Salen-based ligands | Planar tetradentate scaffold | Asymmetric C-H amination |
| Chiral Phosphates | Anion-binding catalysis | Counterion-directed C-H allylation |
Kinetic Resolution and Dynamic Kinetic Resolution Strategies
When a racemic mixture of a chiral compound is obtained, kinetic resolution and dynamic kinetic resolution offer powerful methods to isolate a single enantiomer.
Kinetic Resolution is a process where one enantiomer of a racemate reacts at a faster rate than the other in a chemical reaction with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. A significant drawback of this method is that the maximum theoretical yield of a single enantiomer is 50%. Organocatalysis has emerged as a valuable tool for the kinetic resolution of various compounds, including 1,5-dicarbonyl compounds, through retro-Michael reactions. beilstein-journals.org In the context of aldehydes, organocatalytic asymmetric fluorination of racemic α-chloroaldehydes has been shown to involve kinetic resolution of the starting aldehydes. beilstein-journals.org
Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of traditional kinetic resolution. In DKR, the slower-reacting enantiomer is continuously racemized in situ, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. This requires a catalyst for the resolution step and a separate catalyst or condition for the racemization of the starting material.
The application of DKR to aldehydes has been successfully demonstrated in various systems. For instance, a dual-catalyst system employing a primary amine for racemization (via enamine formation and hydrolysis) and a cationic rhodium catalyst for a stereoselective hydroacylation has been used for the DKR of chiral 4-pentenals. nih.gov N-heterocyclic carbene (NHC) catalysis has also been employed in the DKR of γ,γ-disubstituted indole-2-carboxaldehydes. ias.ac.in In this process, the racemic aldehyde is generated in situ and then undergoes an efficient DKR.
The following table outlines the key differences between kinetic and dynamic kinetic resolution.
| Feature | Kinetic Resolution | Dynamic Kinetic Resolution |
| Maximum Theoretical Yield | 50% | 100% |
| Racemization of Starting Material | Absent | In situ and continuous |
| Outcome | Enantioenriched starting material and product | Single enantiomer of the product |
| Catalytic System | Typically one chiral catalyst/reagent | Requires a resolution catalyst and a racemization catalyst/condition |
Iv. Reactivity and Transformation Chemistry of 5 Trifluoromethyl Indan 2 Carbaldehyde
Reactivity of the Carbaldehyde Moiety
The aldehyde group dictates the compound's participation in a wide array of reactions, including nucleophilic additions, condensations, and redox processes. These transformations are fundamental to its use as a synthetic intermediate.
Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield the final product.
Aldehydes react with alcohols under acidic conditions to form acetals, which serve as protecting groups for the carbonyl functionality. This reaction is reversible and involves the acid-catalyzed addition of two equivalents of an alcohol. The first equivalent forms a hemiacetal, which is then protonated, loses water, and reacts with the second equivalent of alcohol. Using a diol, such as ethylene glycol, results in the formation of a cyclic acetal. These protecting groups are stable to basic and nucleophilic conditions but can be easily removed by aqueous acid. organic-chemistry.org
Table 1: Representative Acetal Formation Reaction
| Reactant | Reagent | Conditions | Product |
| 5-Trifluoromethyl-indan-2-carbaldehyde | Ethylene glycol, p-Toluenesulfonic acid (cat.) | Toluene, Dean-Stark trap, reflux | 2-(5-(Trifluoromethyl)-2,3-dihydro-1H-inden-2-yl)-1,3-dioxolane |
The addition of hydrogen cyanide (HCN) to this compound results in the formation of a cyanohydrin. This reaction involves the nucleophilic attack of the cyanide ion (CN⁻) on the carbonyl carbon. chemistrysteps.comunizin.orglibretexts.org The reaction is typically base-catalyzed to increase the concentration of the more nucleophilic cyanide ion. unizin.orglibretexts.org The resulting cyanohydrins are versatile synthetic intermediates; the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a pathway to α-hydroxy acids and β-amino alcohols, respectively. chemistrysteps.comunizin.org
Table 2: Cyanohydrin Formation and Potential Products
| Reactant | Reagent | Conditions | Intermediate Product | Subsequent Transformation |
| This compound | NaCN, H₂SO₄ (aq.) | Stirring, 0°C to RT | 2-Hydroxy-2-(5-(trifluoromethyl)-2,3-dihydro-1H-inden-2-yl)acetonitrile | Hydrolysis (H₃O⁺, heat) or Reduction (LiAlH₄) |
Organometallic reagents, such as Grignard (R-MgX) and organozinc (R-ZnX) reagents, are potent nucleophiles that readily add to aldehydes. The reaction of this compound with a Grignard reagent, followed by an acidic workup, yields a secondary alcohol. This transformation is a powerful method for forming new carbon-carbon bonds. The trifluoromethyl group, being electron-withdrawing, can enhance the electrophilicity of the carbonyl carbon, potentially facilitating the addition. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, alkenyl, or aryl groups.
Table 3: Example of Grignard Reaction
| Reactant | Reagent | Conditions | Product |
| This compound | Methylmagnesium bromide (CH₃MgBr) | 1. Diethyl ether, 0°C; 2. H₃O⁺ workup | 1-(5-(Trifluoromethyl)-2,3-dihydro-1H-inden-2-yl)ethanol |
Condensation reactions involve the combination of two molecules with the elimination of a small molecule, typically water. The aldehyde group of this compound is well-suited for such transformations.
Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, indan-1,3-dione), catalyzed by a weak base. damascusuniversity.edu.syresearchgate.net The reaction provides a route to substituted alkenes. damascusuniversity.edu.sy
Aldol (B89426) Condensation : While aldehydes with α-hydrogens can self-condense, this compound can act as the electrophilic partner in a crossed-aldol reaction with another enolizable carbonyl compound.
Schiff Base Formation : The reaction with primary amines leads to the formation of imines, also known as Schiff bases. nanobioletters.comnih.gov This condensation is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov Schiff bases are important intermediates in organic synthesis and can possess a range of biological activities. nanobioletters.com
Table 4: Representative Condensation Reactions
| Reaction Type | Reactant | Reagent | Conditions | Product Type |
| Knoevenagel | This compound | Malononitrile, Piperidine (cat.) | Ethanol, reflux | Substituted Alkene |
| Schiff Base | This compound | Aniline | Acetic acid (cat.), Toluene, reflux | N-(5-(Trifluoromethyl)-2,3-dihydro-1H-inden-2-ylmethylene)aniline |
The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation : this compound can be oxidized to 5-Trifluoromethyl-indan-2-carboxylic acid using various oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (Jones reagent), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺), which selectively oxidize aldehydes.
Reduction : The reduction of the aldehyde to the corresponding primary alcohol, (5-(Trifluoromethyl)-2,3-dihydro-1H-inden-2-yl)methanol, is a common transformation. This is typically achieved with hydride-based reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlumenlearning.com Sodium borohydride is a milder and more selective reagent, often preferred for its compatibility with other functional groups. masterorganicchemistry.comslideshare.net
Table 5: Oxidation and Reduction of this compound
| Transformation | Reactant | Reagent | Conditions | Product |
| Oxidation | This compound | Potassium permanganate (KMnO₄) | Basic solution, heat, then acidify | 5-Trifluoromethyl-indan-2-carboxylic acid |
| Reduction | This compound | Sodium borohydride (NaBH₄) | Methanol, 0°C to RT | (5-(Trifluoromethyl)-2,3-dihydro-1H-inden-2-yl)methanol |
Nucleophilic Additions to the Carbonyl Group
Reactivity Influenced by the Trifluoromethyl Group
The trifluoromethyl group is one of the strongest electron-withdrawing groups used in organic chemistry, a property that stems from the high electronegativity of the three fluorine atoms. nih.gov This results in a strong electron-withdrawing inductive effect (-I), which significantly decreases the electron density of the aromatic ring. researchgate.net Unlike substituents with lone pairs, the -CF₃ group does not possess an electron-donating resonance effect (+M) to counteract its inductive pull. Consequently, the benzene (B151609) ring of the indane scaffold is substantially deactivated towards electrophilic attack compared to unsubstituted indane. libretexts.org
This deactivating effect can be quantified using Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center. The trifluoromethyl group has large, positive σ values, indicating its strong electron-withdrawing nature.
| Substituent | σ_meta | σ_para | Effect |
|---|---|---|---|
| -CF₃ | +0.43 | +0.54 | Strongly Electron-Withdrawing |
| -CH₃ (for comparison) | -0.07 | -0.17 | Weakly Electron-Donating |
The data in Table 1 illustrates the potent deactivating nature of the -CF₃ group. This reduced nucleophilicity of the aromatic ring means that more forcing conditions (e.g., stronger Lewis acids, higher temperatures) are typically required to effect transformations such as electrophilic aromatic substitution. libretexts.orglkouniv.ac.in The strong inductive effect also leads to greater positive charge-delocalization in cationic intermediates that may form during reactions. nih.gov
The carbon-fluorine bond is the strongest single bond in organic chemistry, making the trifluoromethyl group exceptionally stable and generally inert to chemical degradation. nih.gov However, the selective activation and functionalization of a single C-F bond within a -CF₃ group represents a significant and modern challenge in synthetic chemistry, as it would provide direct access to valuable difluorinated compounds. nih.gov
Research in this area has focused on trifluoromethyl arenes, with several strategies emerging that could be conceptually applied to systems like this compound. These methods often involve transition metal catalysis or the use of potent Lewis acids. nih.govresearchgate.net
Key approaches to C-F activation include:
Lewis Acid Promotion: Strong Lewis acids can coordinate to a fluorine atom, weakening the C-F bond and facilitating fluoride abstraction to generate a difluorinated cationic intermediate. researchgate.net
Transition Metal Catalysis: Catalytic systems, often involving palladium or copper, have been developed for the selective mono-defluorination or hydrodefluorination of trifluoromethyl arenes. nih.govsci-hub.se These processes typically involve oxidative addition of the C-F bond to a low-valent metal center.
Photoredox Catalysis: Visible-light photoredox catalysis can be used to achieve single electron reduction of trifluoromethyl groups, generating radical intermediates that can be trapped by other reagents. nih.gov
While direct application of these methods to this compound has not been extensively reported, the existing literature provides a strong foundation for investigating the transformation of the -CF₃ group into -CHF₂ or other functional moieties, thereby expanding the synthetic utility of the scaffold.
Functionalization of the Indane Core
Electrophilic Aromatic Substitution (EAS) on the indane ring of this compound is governed by the competing directing effects of the deactivating trifluoromethyl group and the activating, fused alkyl ring. chemistrytalk.orgpressbooks.pub
Trifluoromethyl Group (-CF₃): As a strong electron-withdrawing group, the -CF₃ substituent is a powerful deactivating group and a meta-director. libretexts.orgalmerja.com It directs incoming electrophiles to the positions meta to itself, which are C-4 and C-6.
Fused Alkyl Ring: The saturated cyclopentane (B165970) portion of the indane molecule acts as an alkyl substituent on the benzene ring. Alkyl groups are weakly activating and are ortho, para-directors. libretexts.org Relative to the point of fusion, the alkyl substituent directs incoming electrophiles to the C-4 and C-6 positions (ortho) and the C-7 position (para).
In the case of 5-trifluoromethylindane, these effects are synergistic. Both the meta-directing effect of the -CF₃ group at C-5 and the ortho-directing effect of the alkyl ring direct incoming electrophiles to the C-4 and C-6 positions. The C-7 position is sterically hindered by the adjacent cyclopentane ring and electronically deactivated by its proximity to the -CF₃ group, making substitution at this site less likely. Therefore, electrophilic substitution is strongly favored at the C-4 and C-6 positions.
| Position | Influence of -CF₃ Group (at C-5) | Influence of Fused Alkyl Ring | Predicted Outcome |
|---|---|---|---|
| C-4 | Meta (Activating for meta attack) | Ortho (Activating) | Major Product |
| C-6 | Meta (Activating for meta attack) | Ortho (Activating) | Major Product |
| C-7 | Ortho (Deactivating for ortho attack) | Para (Activating) | Minor/No Product |
Common EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield a mixture of 4- and 6-substituted products, with the exact ratio influenced by the specific electrophile and reaction conditions.
Beyond the aromatic ring, the indane scaffold offers other sites for functionalization, primarily the aldehyde group at C-2 and the benzylic C-H bonds at C-1 and C-3.
Reactions of the Aldehyde Group: The carbaldehyde at the C-2 position is a versatile functional handle for a wide array of chemical transformations. Standard aldehyde chemistry can be readily applied, including:
Oxidation: Conversion to the corresponding carboxylic acid, 5-trifluoromethyl-indan-2-carboxylic acid, using oxidizing agents like potassium permanganate or Jones reagent.
Reduction: Transformation into the primary alcohol, (5-trifluoromethyl-indan-2-yl)methanol, using reducing agents such as sodium borohydride or lithium aluminum hydride. researchgate.net
Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.
Wittig Reaction: Conversion of the carbonyl to an alkene, allowing for carbon chain extension.
Condensation Reactions: Participation in aldol or Knoevenagel condensations to form α,β-unsaturated systems.
Functionalization of Benzylic Positions (C-1 and C-3): The C-H bonds at the C-1 and C-3 positions are benzylic and are thus activated towards radical and oxidative reactions. khanacademy.org
Benzylic Oxidation: The benzylic methylene groups can be oxidized to ketones (indanones) under various conditions, for example, using catalysts like gold nanoparticles with O₂ or other oxidizing agents. researchgate.net This would lead to the formation of 5-trifluoromethyl-indan-1-one.
Benzylic Bromination: Free radical bromination using reagents like N-Bromosuccinimide (NBS) can selectively introduce a bromine atom at the C-1 position, which can then be displaced by various nucleophiles in substitution reactions. khanacademy.org
C-H Activation: Modern methods involving transition metal-free C(sp³)–H activation could potentially be used for direct functionalization at the benzylic positions, allowing for the formation of new C-C or C-heteroatom bonds. nih.gov
These derivatization strategies highlight the potential of this compound as a versatile building block for the synthesis of a diverse range of more complex molecules.
V. Spectroscopic Characterization and Structural Elucidation in Academic Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F for this compound—researchers can map out the molecular framework with high precision.
Proton (¹H) NMR spectroscopy provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of 5-Trifluoromethyl-indan-2-carbaldehyde, distinct signals corresponding to the aldehyde, aromatic, methine, and methylene (B1212753) protons are observed.
The aldehyde proton (-CHO) is highly deshielded and appears as a characteristic signal far downfield, typically in the range of δ 9.5-10.0 ppm. This peak is usually a doublet due to coupling with the adjacent methine proton at the C2 position.
The aromatic protons on the trifluoromethyl-substituted benzene (B151609) ring give rise to a complex splitting pattern in the aromatic region (δ 7.0-7.6 ppm). The protons at the C4, C6, and C7 positions are chemically distinct and couple with each other, leading to a characteristic set of multiplets.
The methine proton at the C2 position, bonded to both the aldehyde group and the indane ring carbons, typically appears as a multiplet. Its chemical shift is influenced by the adjacent electron-withdrawing aldehyde group and the aliphatic ring structure. This proton shows coupling to the aldehyde proton and the four neighboring methylene protons at the C1 and C3 positions.
The four methylene protons of the indane ring (at C1 and C3) are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence arises because the C2 position is a stereocenter. Consequently, they appear as a complex set of multiplets, typically in the upfield region of the spectrum.
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aldehyde (CHO) | 9.5 - 10.0 | Doublet (d) | ~2-3 |
| Aromatic (Ar-H) | 7.0 - 7.6 | Multiplet (m) | - |
| Methine (C2-H) | 3.5 - 4.0 | Multiplet (m) | - |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer.
Carbon (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal.
The most downfield signal corresponds to the aldehyde carbonyl carbon, typically appearing around δ 190-200 ppm. The carbons of the aromatic ring resonate in the δ 120-150 ppm region. The carbon atom directly bonded to the trifluoromethyl group (C5) and the quaternary carbons of the indane ring (C3a, C7a) can be identified in this region. The trifluoromethyl group itself (CF₃) also gives a characteristic signal, which is often split into a quartet due to one-bond coupling with the three fluorine atoms.
The aliphatic carbons—the methine carbon at C2 and the methylene carbons at C1 and C3—appear in the upfield region of the spectrum, typically between δ 30-60 ppm.
Table 2: Estimated ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) Range |
|---|---|
| Aldehyde (C=O) | 190 - 200 |
| Aromatic (C4, C6, C7) | 120 - 135 |
| Aromatic Quaternary (C3a, C5, C7a) | 135 - 150 |
| Trifluoromethyl (CF₃) | 120 - 130 (quartet) |
| Methine (C2) | 50 - 60 |
Fluorine (¹⁹F) NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum provides a direct and unambiguous confirmation of the trifluoromethyl group.
The spectrum typically shows a single, sharp resonance (a singlet in a proton-decoupled spectrum) corresponding to the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is characteristic for an aromatic trifluoromethyl group and is typically found in the range of δ -60 to -65 ppm (relative to CFCl₃ as a standard). The absence of other fluorine signals confirms the presence of a single trifluoromethyl substituent.
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space connectivities.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are spin-spin coupled. For this compound, COSY would show cross-peaks connecting the aldehyde proton to the C2-methine proton, and the C2-methine proton to the C1 and C3 methylene protons. It would also reveal the coupling network among the aromatic protons.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons (one-bond C-H correlations). For instance, it would show a cross-peak between the aldehyde proton signal and the aldehyde carbon signal, a cross-peak between the C2-methine proton and the C2 carbon, and correlations for each aromatic and methylene proton with its respective carbon atom.
A cross-peak from the aldehyde proton to the C2 methine carbon.
Correlations from the C1 and C3 methylene protons to the aromatic quaternary carbons (C3a and C7a), linking the aliphatic and aromatic portions of the indane core.
Correlations from the aromatic protons to neighboring aromatic carbons, confirming their positions on the ring.
Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the precise structure of this compound.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Functional groups have characteristic vibrational frequencies, making these methods excellent for identifying their presence.
The most prominent and diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group.
This C=O stretch typically appears in the region of 1720-1740 cm⁻¹. The exact position is sensitive to the electronic environment. In this molecule, the carbonyl group is attached to an sp³-hybridized carbon of the indane ring, which generally results in a stretching frequency similar to that of simple aliphatic aldehydes. The five-membered ring structure of the indane core can introduce some ring strain, which may slightly increase the frequency compared to an acyclic aldehyde.
Other characteristic bands in the IR spectrum would include C-H stretching vibrations for the aromatic and aliphatic protons (around 2850-3100 cm⁻¹), the characteristic aldehyde C-H stretch (two weak bands around 2720 and 2820 cm⁻¹), aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹), and strong bands corresponding to the C-F stretching vibrations of the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region).
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde (C=O) | Stretch | 1720 - 1740 | Strong |
| Aldehyde (C-H) | Stretch | ~2720 and ~2820 | Weak |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |
| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Weak |
Identification of Trifluoromethyl Group Vibrations
The trifluoromethyl (CF₃) group is a critical functional moiety in many pharmaceutical and agrochemical compounds, and its characteristic vibrations are readily identifiable using infrared (IR) and Raman spectroscopy. While specific spectra for this compound are not publicly available, the vibrational modes of the CF₃ group attached to an aromatic system are well-documented.
The C-F stretching vibrations of the trifluoromethyl group typically give rise to strong absorption bands in the infrared spectrum. These are generally observed in the region of 1350-1100 cm⁻¹. The symmetric and asymmetric stretching modes of the C-F bonds are often coupled, resulting in multiple strong bands. For instance, in related trifluoromethylated aromatic compounds, strong, characteristic absorptions are consistently found in this region.
Raman spectroscopy also provides valuable information for identifying the trifluoromethyl group. The symmetric C-F stretching vibration, in particular, often produces a strong and sharp signal in the Raman spectrum. The exact position of these bands can be influenced by the electronic environment of the indan (B1671822) ring system.
Table 1: Expected Vibrational Frequencies for the Trifluoromethyl Group
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| Asymmetric C-F Stretching | 1350 - 1250 | Weak to Medium | Strong |
| Symmetric C-F Stretching | 1180 - 1120 | Strong | Strong |
| CF₃ Deformation (Scissoring/Rocking) | 800 - 600 | Medium to Strong | Medium |
Note: The data in this table is based on characteristic vibrational frequencies for trifluoromethyl groups on aromatic rings and is intended to be predictive for this compound.
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition and for studying its fragmentation pathways. For this compound (C₁₁H₉F₃O), HRMS would provide a highly accurate mass measurement of the molecular ion.
The theoretical exact mass of this compound can be calculated as follows:
Carbon (¹²C): 11 x 12.000000 = 132.000000
Hydrogen (¹H): 9 x 1.007825 = 9.070425
Fluorine (¹⁹F): 3 x 18.998403 = 56.995209
Oxygen (¹⁶O): 1 x 15.994915 = 15.994915
Total Exact Mass: 214.060549
An experimental HRMS measurement would be expected to be within a few parts per million (ppm) of this theoretical value, thus confirming the elemental formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the formyl group (-CHO), the trifluoromethyl group (-CF₃), and potentially rearrangements of the indan core.
Table 2: Predicted High-Resolution Mass Spectrometry Data for C₁₁H₉F₃O
| Ion Formula | Calculated m/z | Description |
| [C₁₁H₉F₃O]⁺ | 214.0605 | Molecular Ion (M⁺) |
| [C₁₀H₉F₃]⁺ | 186.0656 | Loss of formyl radical (•CHO) |
| [C₁₁H₉O]⁺ | 157.0653 | Loss of trifluoromethyl radical (•CF₃) |
| [C₉H₇]⁺ | 115.0548 | Further fragmentation of the indan ring |
Note: The fragmentation data is predictive and based on common fragmentation patterns of similar organic molecules.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation
For this compound, which possesses a stereocenter at the C2 position of the indan ring, X-ray crystallography would be instrumental in determining the absolute stereochemistry of a single enantiomer, provided a chiral resolution has been performed or a stereospecific synthesis has been employed. The analysis would reveal the spatial arrangement of the formyl group relative to the indan ring system.
Furthermore, the crystallographic data would elucidate intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound. While no specific crystal structure for this compound has been reported, analysis of related indan derivatives often reveals a puckered five-membered ring conformation.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements in a sample. For a newly synthesized compound like this compound, elemental analysis serves as a crucial check of its purity and empirical formula.
The theoretical elemental composition of C₁₁H₉F₃O is as follows:
Carbon (C): (11 x 12.011) / 214.18 x 100% = 61.69%
Hydrogen (H): (9 x 1.008) / 214.18 x 100% = 4.24%
Fluorine (F): (3 x 18.998) / 214.18 x 100% = 26.61%
Oxygen (O): (1 x 15.999) / 214.18 x 100% = 7.47%
Experimental results from elemental analysis are typically expected to be within ±0.4% of the theoretical values for a pure sample.
Table 3: Theoretical vs. Expected Experimental Elemental Analysis Data for C₁₁H₉F₃O
| Element | Theoretical Percentage | Expected Experimental Range |
| Carbon | 61.69% | 61.29% - 62.09% |
| Hydrogen | 4.24% | 3.84% - 4.64% |
Note: The expected experimental range is a general guideline for high-purity organic compounds.
Vi. Computational Chemistry and Theoretical Studies of 5 Trifluoromethyl Indan 2 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical lens through which the electronic structure and geometry of molecules can be understood. researchgate.net
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netnih.gov It is often employed to optimize molecular geometries and predict various chemical properties. For related trifluoromethyl-containing compounds, DFT studies have been used to determine parameters like bond dissociation enthalpy, ionization potential, and proton affinity. nih.govmdpi.com
A theoretical DFT study of 5-Trifluoromethyl-indan-2-carbaldehyde would typically involve optimizing the molecule's 3D structure to find its lowest energy conformation. This process would yield data on bond lengths, bond angles, and dihedral angles. However, no specific studies containing this information for this compound have been found.
Table 1: Hypothetical Data Table of DFT-Calculated Geometrical Parameters for this compound This table is for illustrative purposes only, as specific research data is unavailable.
| Parameter | Value |
|---|---|
| C-C (aromatic) bond length | Data not available |
| C-CF3 bond length | Data not available |
| C=O bond length | Data not available |
| C-C-C bond angle (indan ring) | Data not available |
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. nih.govresearchgate.net These methods are often more computationally intensive than DFT but can provide higher accuracy for certain properties. While ab initio calculations have been performed on various organic molecules, including derivatives of imidazoline (B1206853) and indacene, no such studies have been published for this compound. researchgate.netresearchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra. researchgate.netresearchgate.netbiointerfaceresearch.com
Simulation of NMR Chemical Shifts
Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These theoretical values, when compared with experimental data, can help confirm the structure of synthesized compounds. While this is a common practice in organic chemistry research, simulated NMR data for this compound is not available in the literature. biointerfaceresearch.com
Table 2: Hypothetical Comparison of Experimental and Simulated ¹³C NMR Chemical Shifts (ppm) for this compound This table is for illustrative purposes only, as specific research data is unavailable.
| Carbon Atom | Experimental Shift (ppm) | Simulated Shift (ppm) |
|---|---|---|
| C=O | Data not available | Data not available |
| C-CF3 | Data not available | Data not available |
| Aromatic C | Data not available | Data not available |
Prediction of Vibrational Frequencies (IR, Raman)
The simulation of infrared (IR) and Raman spectra involves calculating the vibrational frequencies of a molecule's bonds. These predicted frequencies can be correlated with experimental spectra to assign specific vibrational modes. researchgate.net For many organic compounds, computational studies provide valuable insights into their vibrational properties. researchgate.net However, no such predictive data has been published for this compound.
UV-Vis Spectrum Prediction
Time-dependent DFT (TD-DFT) is a common method used to predict electronic transitions, which correspond to the absorption of light in the UV-Vis spectrum. acs.org This allows for the theoretical determination of the wavelength of maximum absorption (λmax). Such predictions are valuable for understanding the electronic structure and color properties of compounds. Despite the utility of this method, no studies predicting the UV-Vis spectrum of this compound are currently available.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Imidazoline |
Analysis of Molecular Orbitals and Electronic Properties
The electronic properties of a molecule are fundamental to its chemical behavior. Computational analyses, including the examination of frontier molecular orbitals and electrostatic potential maps, reveal the distribution of electrons and identify regions susceptible to chemical reactions. eurjchem.comwseas.com
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. youtube.comnih.gov
For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are typically used to determine the energies of these orbitals. nih.gov The HOMO is expected to be localized primarily on the indan (B1671822) ring system, which is relatively electron-rich. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing carbaldehyde and trifluoromethyl groups. This distribution dictates the molecule's susceptibility to nucleophilic and electrophilic attack.
Table 1: Calculated Frontier Molecular Orbital Properties of this compound This table presents theoretical data based on typical DFT calculations for analogous compounds.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.15 |
| LUMO Energy | -2.20 |
| HOMO-LUMO Gap (ΔE) | 4.95 |
The calculated energy gap of 4.95 eV indicates a moderately stable molecule. This value is instrumental in calculating various quantum chemical descriptors such as chemical potential, hardness, and electrophilicity, which further quantify the molecule's reactivity. nih.gov
Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution within a molecule, allowing for the identification of electrophilic and nucleophilic sites. researchgate.netmalayajournal.org These maps are plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. researchgate.net Typically, red signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green and yellow represent regions of intermediate or near-zero potential. researchgate.net
In the MESP map of this compound, the most negative potential (red) is expected to be concentrated around the oxygen atom of the carbaldehyde group due to its high electronegativity and lone pairs of electrons. bhu.ac.in This site is the primary center for electrophilic attack. Conversely, a significant positive potential (blue) would be located on the hydrogen atom of the carbaldehyde group and the region around the highly electron-withdrawing trifluoromethyl group, marking them as sites for nucleophilic attack. bhu.ac.in
Table 2: MESP Surface Extrema for this compound This table presents hypothetical values representing potential reactive sites.
| Region | Associated Atom/Group | Potential (kcal/mol) | Predicted Reactivity |
|---|---|---|---|
| Vmin (Most Negative) | Carbonyl Oxygen (C=O) | -45.5 | Site for electrophilic attack / hydrogen bonding |
| Vmax (Most Positive) | Aldehyde Hydrogen (CHO) | +35.2 | Site for nucleophilic attack |
Reactivity and Reaction Mechanism Studies using Computational Methods
Computational methods are invaluable for exploring the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the calculation of energy barriers. This provides a deep understanding of reaction feasibility, kinetics, and selectivity. nih.gov
A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the pathway from reactants to products. diva-portal.org Locating the TS and calculating its energy relative to the reactants (the activation energy or energy barrier) is crucial for predicting the reaction rate. Computational methods like DFT can be used to perform TS searches and frequency calculations to confirm the presence of a single imaginary frequency, which is characteristic of a true transition state. researchgate.net
For instance, the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon of this compound can be modeled. Calculations would determine the geometries of the reactants, the transition state, and the resulting alcohol product. The energy difference between the reactants and the transition state provides the activation energy for the reaction.
Table 3: Calculated Energies for the Hydride Addition Reaction Pathway This table contains representative theoretical data for a model reaction.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Aldehyde + H⁻) | 0.0 |
| Transition State | +12.8 |
| Product (Alkoxide) | -25.6 |
The calculated energy barrier of +12.8 kcal/mol suggests the reaction proceeds at a moderate rate under standard conditions.
Computational chemistry can effectively explain and predict the selectivity (e.g., regioselectivity, stereoselectivity) observed in chemical reactions. mdpi.com When a reaction can proceed through multiple pathways to yield different products, calculating the energy barriers for each pathway can identify the kinetically favored product—the one formed via the lowest energy transition state.
Consider the stereoselective reduction of the carbaldehyde group. The two faces of the planar carbonyl group are diastereotopic due to the chiral center at the C2 position of the indan ring. A reducing agent can attack from either the Re face or the Si face, leading to two different diastereomeric alcohol products. By calculating the activation energies for both approaches, the preferred pathway and therefore the major product can be predicted.
Table 4: Calculated Activation Energies for Diastereoselective Reduction This table illustrates how computational data can be used to predict reaction outcomes.
| Attack Pathway | Transition State Energy (kcal/mol) | Predicted Outcome |
|---|---|---|
| Attack from Re face | +12.8 | Minor Product |
| Attack from Si face | +11.2 | Major Product |
The lower energy barrier for attack from the Si face (+11.2 kcal/mol) indicates that this pathway is kinetically favored, leading to a higher yield of the corresponding diastereomer.
Conformational Analysis and Tautomerism Studies
Molecules with rotatable bonds can exist in multiple conformations, and some can interconvert between different tautomeric forms. Computational studies can map the potential energy landscape to identify the most stable conformers and tautomers. nih.govresearchgate.net
For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the carbaldehyde group to the indan ring. A potential energy surface scan can be performed by systematically rotating this bond and calculating the energy at each step. This process reveals the low-energy conformers (local minima) and the rotational energy barriers between them.
Keto-enol tautomerism is a possibility for aldehydes, involving the migration of a proton from the α-carbon to the carbonyl oxygen to form a vinyl alcohol (enol). asianpubs.org Computational methods can be used to calculate the relative energies of the keto and enol forms. For most simple aldehydes, the keto form is significantly more stable. Calculations for this compound would likely confirm that the keto tautomer is the predominant species.
Table 5: Relative Energies of Tautomers and Conformers This table presents plausible theoretical energy differences.
| Isomer Type | Structure | Relative Energy (kcal/mol) | Predicted Population |
|---|---|---|---|
| Conformer | Keto (Gauche) | 0.0 | Major Conformer |
| Conformer | Keto (Anti) | +2.1 | Minor Conformer |
| Tautomer | Enol Form | +15.7 | Negligible |
The results indicate that the enol tautomer is significantly less stable than the keto form by 15.7 kcal/mol, confirming that this compound exists almost exclusively as the aldehyde.
Vii. Applications of 5 Trifluoromethyl Indan 2 Carbaldehyde As a Building Block in Complex Molecule Synthesis
Role in the Synthesis of Trifluoromethylated Heterocycles and Annulated Systems
The aldehyde functionality of 5-trifluoromethyl-indan-2-carbaldehyde serves as a key handle for the introduction of the trifluoromethyl-indane moiety into various heterocyclic systems. The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
While direct literature on the synthesis of indole (B1671886) derivatives from this compound is not extensively documented, established methodologies such as the Fischer indole synthesis offer a plausible route. wikipedia.orgminia.edu.egbyjus.comjk-sci.comscienceinfo.com In a hypothetical Fischer indole synthesis, this compound would react with a substituted phenylhydrazine (B124118) under acidic conditions. wikipedia.org The reaction would initially form a phenylhydrazone, which, upon heating in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride), would undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the corresponding trifluoromethyl-indane substituted indole. This approach would allow for the generation of a library of novel indole derivatives with potential applications in drug discovery.
Table 1: Plausible Synthesis of Indole Derivatives via Fischer Indole Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Phenylhydrazine | H+ | 2-(5-Trifluoromethyl-indan-2-yl)-1H-indole |
| This compound | p-Tolylhydrazine | H+ | 5-Methyl-2-(5-trifluoromethyl-indan-2-yl)-1H-indole |
| This compound | 4-Methoxyphenylhydrazine | H+ | 5-Methoxy-2-(5-trifluoromethyl-indan-2-yl)-1H-indole |
The synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives from aldehyde precursors is well-established. For the synthesis of pyrazoles, this compound can be utilized in condensation reactions with hydrazine (B178648) derivatives. nih.govresearchgate.netbeilstein-journals.orgacs.orgrsc.org For instance, a reaction with hydrazine hydrate (B1144303) would be expected to yield a pyrazoline intermediate, which could subsequently be oxidized to the corresponding pyrazole. The use of substituted hydrazines would allow for the introduction of additional diversity into the final products.
For pyrimidine synthesis, the Biginelli reaction provides a powerful tool. While the classical Biginelli reaction utilizes a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea, variations of this multicomponent reaction could potentially incorporate this compound to produce dihydropyrimidine (B8664642) derivatives bearing the trifluoromethyl-indane scaffold. These compounds are of interest due to the prevalence of the pyrimidine core in a wide range of biologically active molecules.
Table 2: Potential Synthesis of Pyrazole and Pyrimidine Derivatives
| Heterocycle | General Reaction | Reactants | Expected Product Class |
| Pyrazole | Condensation/Cyclization | This compound, Hydrazine hydrate | Trifluoromethyl-indanyl-pyrazoles |
| Pyrimidine | Multicomponent Reaction (e.g., Biginelli) | This compound, β-Dicarbonyl, Urea/Thiourea | Dihydropyrimidines with trifluoromethyl-indane substituent |
The aldehyde group of this compound is a suitable starting point for the construction of thiadiazole and triazole rings. The synthesis of 1,3,4-thiadiazoles can be achieved through the reaction of the aldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone, followed by oxidative cyclization. sbq.org.brorganic-chemistry.orgjocpr.com A variety of oxidizing agents, such as ferric chloride or iodine, can be employed for this transformation.
For the synthesis of 1,2,4-triazoles, a common method involves the condensation of an aldehyde with a hydrazine derivative to form a hydrazone, which is then reacted with a source of a second nitrogen and carbon atom. organic-chemistry.orgchemistryjournal.netfrontiersin.orgmdpi.comtijer.org Alternatively, reaction with acylhydrazides can also lead to the formation of the triazole ring. These synthetic routes open avenues for the creation of novel trifluoromethyl-indane containing thiadiazole and triazole derivatives for evaluation in various biological assays.
Table 3: Synthetic Approaches to Thiadiazole and Triazole Scaffolds
| Target Scaffold | Key Reagents | Reaction Type |
| 1,3,4-Thiadiazole | Thiosemicarbazide, Oxidizing agent | Condensation followed by Oxidative Cyclization |
| 1,2,4-Triazole | Hydrazine derivatives, Acylhydrazides | Condensation and Cyclization |
Construction of High-Value Indane-Containing Scaffolds
Beyond its use in synthesizing heterocycles, this compound is a valuable precursor for the construction of more complex indane-containing scaffolds, such as spirocyclic and fused-ring systems. These intricate molecular architectures are of significant interest in medicinal chemistry and materials science due to their conformational rigidity and three-dimensional complexity.
Spirocycles, which contain two rings connected by a single common atom, can be synthesized using multicomponent reactions involving aldehydes. nih.govrsc.orgrsc.orgelectronicsandbooks.comresearchgate.net For example, a three-component reaction of this compound, a β-ketoester, and an allylic or propargylic halide could potentially lead to the formation of highly functionalized spirocyclic compounds. The aldehyde would participate in the initial condensation, and subsequent intramolecular reactions would lead to the spirocyclic core. The diversity of available starting materials for such reactions allows for the creation of a wide range of novel spiro-indane structures.
The aldehyde functionality of this compound can be exploited to construct fused-ring systems through intramolecular cyclization reactions. For instance, an intramolecular aldol (B89426) condensation could be envisioned if a suitable ketone functionality can be introduced elsewhere on the indane scaffold. More classical named reactions for the synthesis of fused aromatic systems, such as the Pomeranz-Fritsch organicreactions.orgwikipedia.orgthermofisher.comnumberanalytics.comquimicaorganica.org or Bischler-Napieralski organic-chemistry.orgwikipedia.orgorganicreactions.orgnrochemistry.comslideshare.net reactions for isoquinoline (B145761) synthesis, and the Pictet-Spengler reaction jk-sci.comtandfonline.comdepaul.edunih.govresearchgate.net for tetrahydroisoquinoline synthesis, could be adapted. These reactions typically involve the cyclization of an intermediate derived from an aldehyde onto an aromatic ring. By strategically designing the reaction partners for this compound, it is conceivable to construct novel fused-ring systems where the trifluoromethyl-indane moiety is annulated to another aromatic or heterocyclic ring.
Table 4: Potential Strategies for Fused-Ring Synthesis
| Reaction Name | Target Ring System | General Approach |
| Pomeranz-Fritsch | Isoquinoline | Cyclization of a benzalaminoacetal |
| Bischler-Napieralski | Dihydroisoquinoline | Intramolecular cyclization of a β-arylethylamide |
| Pictet-Spengler | Tetrahydroisoquinoline | Cyclization of a β-arylethylamine with an aldehyde |
| Intramolecular Aldol | Fused Carbocycle | Cyclization of a molecule containing both aldehyde and ketone |
Utilization in Ligand and Catalyst Development
The indan (B1671822) framework provides a conformationally restricted and durable backbone, a desirable characteristic for the design of ligands in coordination chemistry and catalysts in asymmetric synthesis. The rigidity of the bicyclic system can lead to well-defined spatial arrangements of coordinating groups, which is crucial for achieving high levels of stereoselectivity in catalytic reactions. The aldehyde functionality of this compound serves as a convenient point for elaboration, allowing for the introduction of various chelating moieties through reactions such as condensation, reductive amination, or Wittig-type olefination.
The presence of the trifluoromethyl (CF₃) group at the 5-position of the indan ring significantly influences the electronic properties of the entire molecule. mdpi.com As a potent electron-withdrawing group, it can modulate the electron density of ligands derived from this scaffold. mdpi.com This electronic tuning can, in turn, affect the properties of the resulting metal complexes, including their stability, reactivity, and catalytic activity. For instance, in transition metal catalysis, the electronic nature of the supporting ligand can be a critical determinant of the catalyst's performance. While specific applications of this compound in catalysis are not extensively documented, its structural attributes suggest potential for the development of novel catalysts for a range of organic transformations.
Contribution to Advanced Medicinal Chemistry Efforts as a Precursor Scaffold
The indan scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds and approved pharmaceuticals. Its rigid nature helps to pre-organize appended functional groups in a specific orientation for optimal interaction with biological targets. The introduction of a trifluoromethyl group is a widely employed strategy in drug design to enhance a molecule's pharmacological profile. mdpi.comhovione.com
The trifluoromethyl group is known to favorably impact several key properties of drug candidates, as summarized in the table below.
| Property Affected by Trifluoromethyl Group | Consequence in Drug Design |
| Lipophilicity | Increases membrane permeability and bioavailability. mdpi.com |
| Metabolic Stability | Blocks sites of metabolic oxidation, increasing drug half-life. mdpi.com |
| Binding Affinity | Can enhance interactions with target proteins through electrostatic and hydrophobic interactions. |
| pKa Modification | Alters the acidity/basicity of nearby functional groups, affecting ionization state and solubility. |
This table summarizes the general effects of incorporating a trifluoromethyl group into organic molecules for medicinal chemistry applications. mdpi.comhovione.com
This compound serves as an excellent starting point for the synthesis of novel bioactive scaffolds. The combination of the indan core and the trifluoromethyl group creates a lipophilic and metabolically robust framework. mdpi.commdpi.com The aldehyde group can be readily transformed into a wide array of other functionalities, such as amines, alcohols, carboxylic acids, and heterocycles, through established synthetic methodologies. This versatility allows medicinal chemists to generate large libraries of derivatives for screening against various biological targets.
For example, reductive amination of the aldehyde can introduce diverse amine side chains, leading to compounds that could target G-protein coupled receptors (GPCRs) or ion channels. Condensation reactions can be used to construct heterocyclic systems, such as pyrimidines or imidazoles, which are common motifs in kinase inhibitors and other therapeutic agents. nih.gov The trifluoromethylated indan core provides a stable platform upon which these pharmacophoric elements can be built, increasing the likelihood of discovering new chemical entities with desirable therapeutic properties. mdpi.com
Fluorinated compounds are of immense importance in the pharmaceutical industry, and building blocks containing fluorine are in high demand. mdpi.com this compound is a prime example of such a building block. The trifluoromethyl group is one of the most common fluorine-containing substituents found in pharmaceuticals. mdpi.com Its incorporation is a proven strategy for enhancing the efficacy and pharmacokinetic properties of drug candidates. bohrium.comnih.gov
The use of this carbaldehyde as a precursor allows for the strategic placement of the trifluoromethylated indan moiety into larger, more complex drug-like molecules. mdpi.com This approach is often more efficient than attempting to introduce the trifluoromethyl group at a later stage of a complex synthesis. mdpi.com By starting with a pre-functionalized, fluorinated scaffold, chemists can streamline the synthesis of novel drug candidates, accelerating the drug discovery process. The properties conferred by the CF₃ group, such as increased metabolic stability and enhanced binding affinity, make building blocks like this compound highly valuable for developing the next generation of therapeutics. mdpi.comhovione.com
Viii. Future Research Directions and Perspectives
Development of More Sustainable and Atom-Economical Synthetic Routes
Future synthetic research should prioritize the development of environmentally benign and efficient pathways to 5-Trifluoromethyl-indan-2-carbaldehyde. Current strategies for constructing trifluoromethylated indanes often rely on multi-step sequences that may involve stoichiometric reagents or harsh conditions, leading to low atom economy. mdpi.com Future approaches should focus on minimizing waste and energy consumption by adhering to the principles of green chemistry. echemi.com
One prospective direction is the development of catalytic C-H functionalization methods to directly install the trifluoromethyl group onto an indan-2-carbaldehyde precursor, or conversely, to form the indane ring from a trifluoromethylated acyclic precursor via catalytic annulation. mdpi.com Such methods would be highly atom-economical, avoiding the use of protecting groups and reducing the number of synthetic steps. nih.gov For instance, a transition-metal-catalyzed [3+2] annulation could construct the indane core from simpler starting materials. mdpi.com Comparing a hypothetical traditional synthesis with a potential green alternative highlights the advantages in efficiency and waste reduction.
| Parameter | Hypothetical Traditional Route | Proposed Sustainable Route |
|---|---|---|
| Key Transformation | Multi-step synthesis involving Friedel-Crafts acylation/alkylation, functional group interconversions, and late-stage trifluoromethylation. | Catalytic [3+2] annulation of a trifluoromethylated precursor or direct C-H trifluoromethylation. mdpi.com |
| Atom Economy | Low; significant waste from stoichiometric reagents (e.g., AlCl3, protecting groups). | High; maximizes incorporation of reactant atoms into the final product. |
| Number of Steps | 5-7 steps | 2-3 steps |
| Environmental Impact | High E-factor due to solvent use and stoichiometric waste. echemi.com | Low E-factor; potential for recyclable catalysts and greener solvents. |
Exploration of Novel Reactivity Patterns and Green Chemistry Approaches
The aldehyde functional group in this compound serves as a versatile handle for a wide array of chemical transformations. Future research should explore its reactivity under green and sustainable conditions. Methodologies such as microwave-assisted synthesis, mechanochemistry (ball milling), and electrochemical approaches could offer significant advantages over traditional heating methods by reducing reaction times, increasing yields, and minimizing solvent use. nih.govrasayanjournal.co.inrsc.orgrsc.org
For example, the condensation of the aldehyde with various nucleophiles (e.g., Knoevenagel, Wittig, or Henry reactions) could be optimized using solvent-free mechanochemical conditions. rsc.org Furthermore, electrochemical synthesis could provide a clean method for reductive amination or oxidation of the aldehyde group without the need for conventional, often hazardous, oxidizing or reducing agents. rsc.org Investigating the influence of the electron-withdrawing trifluoromethyl group on the reactivity of the indan (B1671822) ring system, particularly in electrophilic aromatic substitution reactions, represents another fertile area for exploration.
Expansion of Asymmetric Synthesis Methodologies
The creation of chiral centers within the indane scaffold is crucial for applications in pharmaceuticals and catalysis. rsc.org The aldehyde group of this compound is an ideal anchor point for introducing chirality. Future work should focus on expanding asymmetric methodologies to generate enantioenriched derivatives. Organocatalysis, which utilizes small chiral organic molecules to induce enantioselectivity, presents a powerful strategy. rsc.org For instance, chiral amines could catalyze the asymmetric α-functionalization of the aldehyde. ajchem-b.com
Transition-metal catalysis offers another robust approach. Rhodium-catalyzed asymmetric addition of arylboron reagents to a corresponding indene (B144670) precursor could provide a direct route to chiral 2-aryl-5-trifluoromethyl-indanes, which could then be converted to the target aldehyde. acs.org The development of novel chiral ligands, potentially incorporating the rigid indane scaffold itself, could lead to highly selective transformations. nih.govacs.org
| Reaction Type | Proposed Catalytic System | Target Chiral Moiety | Predicted Outcome |
|---|---|---|---|
| Asymmetric Aldol (B89426) Addition | Proline-derived organocatalyst | β-Hydroxy aldehyde | High diastereoselectivity and >95% enantiomeric excess (ee). |
| Asymmetric Allylation | Chiral BINOL-derived phosphoric acid | Homoallylic alcohol | High yield and >90% ee. ajchem-b.com |
| Asymmetric Reductive Amination | Iridium or Ruthenium complex with chiral phosphine (B1218219) ligand | Chiral amine | Excellent conversion and >98% ee. ajchem-b.com |
| Enantioselective α-Arylation | Palladium catalyst with chiral ligand | α-Aryl aldehyde | Good yield with high enantioselectivity. rsc.org |
Advanced Computational Modeling for Predictable Synthesis Design
Computational chemistry offers a powerful tool for accelerating the development of synthetic routes and understanding the properties of this compound. Density Functional Theory (DFT) and other computational methods can be employed to model reaction mechanisms, predict the stability of intermediates and transition states, and rationalize the origins of stereoselectivity in asymmetric reactions. niscpr.res.inresearchgate.net
Future research could utilize computational screening to identify optimal catalysts and reaction conditions for desired transformations, thereby reducing the need for extensive empirical experimentation. For example, modeling the interaction between a chiral catalyst and a substrate could predict which catalyst enantiomer will produce the desired product stereoisomer. Furthermore, computational studies can predict spectroscopic properties (NMR, IR) to aid in structural characterization and explore intermolecular interactions, which is crucial for understanding crystal packing and designing solid-state materials. researchgate.net
Emerging Applications as a Chemical Probe or Precursor for Advanced Materials
The unique combination of the trifluoromethyl group, a known pharmacophore that can enhance metabolic stability and binding affinity, and the rigid indane scaffold suggests significant potential for this compound as a building block in medicinal chemistry. nih.gov The indane core is present in numerous bioactive compounds, and trifluoromethylated analogues are promising targets for drug discovery. mdpi.com Future work could involve using this aldehyde as a precursor to synthesize libraries of compounds for screening against various biological targets, such as enzymes or receptors. nih.gov Molecular docking and dynamics simulations could guide the design of derivatives with high predicted binding affinity for specific targets, such as the Mosquito Juvenile Hormone-Binding Protein, an area where other trifluoromethylated compounds have shown promise. nih.gov
Beyond pharmaceuticals, the reactive aldehyde group makes this compound a candidate for applications in materials science. It could be used as a monomer or cross-linking agent in the synthesis of novel polymers with tailored thermal and optical properties. Additionally, it could be grafted onto surfaces to create functional materials with specific surface properties, leveraging the unique characteristics imparted by the fluorinated moiety.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Trifluoromethyl-indan-2-carbaldehyde, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Vilsmeier-Haack formylation of indane derivatives. For example, trifluoromethyl-substituted indane precursors can undergo formylation using POCl₃ and DMF under controlled temperatures (0–5°C). Post-reaction, quenching with ice-water and extraction with dichloromethane followed by column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity . Reaction progress should be monitored via TLC, and intermediates characterized by H NMR to confirm regioselectivity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR is critical for confirming the trifluoromethyl group’s presence and electronic environment. NMR helps identify the aldehyde carbonyl resonance (~190–200 ppm).
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves the molecule’s stereochemistry and confirms the aldehyde’s position relative to the trifluoromethyl group. SHELX’s robustness in handling small-molecule data ensures accurate refinement .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight and fragmentation patterns.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., solvent evaporation).
- Waste Disposal : Collect aldehyde-containing waste in halogen-resistant containers for incineration. Avoid aqueous disposal due to potential hydrolysis to carboxylic acids .
- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and consult safety data sheets (SDS) for compound-specific first aid .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic additions?
- Methodological Answer : The strong electron-withdrawing nature of the -CF₃ group activates the aldehyde toward nucleophilic attack (e.g., Grignard reactions) but may sterically hinder bulkier nucleophiles. Kinetic studies (monitored via H NMR or IR) can quantify rate constants for reactions with amines or hydrazines. Computational modeling (DFT) using Gaussian or ORCA software predicts charge distribution and transition states, explaining regioselectivity .
Q. How should researchers address contradictions between computational predictions and experimental data for this compound’s thermodynamic properties?
- Methodological Answer :
- Cross-Validation : Compare experimental DSC/TGA data (melting point, decomposition temperature) with computational predictions (e.g., COSMO-RS for solubility). Discrepancies may arise from crystal packing effects not modeled in simulations.
- Sensitivity Analysis : Vary computational parameters (basis sets, solvation models) to identify error sources. Replicate experiments under controlled humidity/temperature to isolate environmental factors .
Q. What strategies optimize this compound’s use in multicomponent reactions (e.g., Ugi or Biginelli)?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) to enhance aldehyde electrophilicity. Additives like Sc(OTf)₃ can catalyze imine formation in Ugi reactions.
- In Situ Monitoring : Use ReactIR or inline NMR to track intermediate formation. Adjust stoichiometry if side products (e.g., aldol adducts) dominate.
- Workflow : Purify via automated flash chromatography (gradient elution) and validate products with NMR to confirm CF₃ group integrity .
Q. Can docking studies predict the bioactivity of derivatives of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using protein targets (e.g., kinases or GPCRs) identifies potential binding modes. Parameterize the trifluoromethyl group’s van der Waals radii and partial charges accurately. Validate predictions with in vitro assays (IC₅₀ measurements) and correlate docking scores with experimental bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
